tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZASNVBDDTXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reductive Amination
The compound participates in reductive amination to form secondary or tertiary amines. For example, reactions with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yield stable amine derivatives:
Conditions :
-
Solvent: 1,2-dichloroethane or dichloromethane
-
Temperature: 20–25°C
-
Yield: 85–96% (observed in analogous piperidine syntheses) .
Nucleophilic Substitution
The amino group acts as a nucleophile in reactions with electrophiles:
| Reaction Type | Electrophile | Product | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X) | N-alkylated piperidine derivatives | 70–85% |
| Acylation | Acetyl chloride (ClCOCH₃) | N-acetylated analogs | 65–80% |
Mechanism :
Steric hindrance from the tert-butyl group reduces reaction rates with bulky electrophiles.
Oxidation and Reduction
The compound undergoes redox reactions at the amino and ester functionalities:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic conditions) | Conversion to nitro or ketone groups |
| Reduction | LiAlH₄ | Ester → alcohol; amine remains intact |
Example :
Reduction of the ester group with LiAlH₄ produces tert-butyl alcohol and a piperidine-alcohol intermediate.
Cross-Coupling Reactions
The fluorobenzyl moiety enables palladium-catalyzed cross-coupling:
Suzuki-Miyaura Coupling :
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Solvent: THF/H₂O
-
Temperature: 80–100°C
Hydrolysis and Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
Optimized Conditions :
Comparative Reactivity Analysis
Key reaction outcomes are influenced by steric and electronic factors:
| Reaction | Rate (Relative) | Selectivity | Key Factor |
|---|---|---|---|
| Reductive Amination | Fast | High (≥90%) | Borohydride stability |
| Boc Deprotection | Moderate | Quantitative | Acid strength |
| Suzuki Coupling | Slow | Moderate (60–75%) | Aryl halide reactivity |
Scientific Research Applications
The biological activity of tert-butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate has been extensively studied, revealing its potential in various therapeutic areas:
Neuropharmacological Applications
Research indicates that this compound interacts with neurotransmitter receptors, suggesting its potential role in treating mood disorders and neurodegenerative diseases. It may act as an inhibitor or modulator of specific pathways involved in neurotransmission, which could lead to new antidepressants or anxiolytics.
Anticancer Properties
Studies have demonstrated significant anticancer activity in cell lines, particularly against triple-negative breast cancer (TNBC). The compound has shown promising results in inhibiting cell proliferation, with IC50 values indicating strong efficacy:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Similar Piperidine Derivative | MCF10A (non-cancer) | >2.0 | Minimal effect |
These findings highlight the compound's potential as a lead candidate for developing anticancer therapies.
Case Study 1: Anticancer Activity
A comprehensive study evaluated the effects of piperidine derivatives on tumor growth in mouse models. Results indicated a significant reduction in tumor size among treated groups, emphasizing the therapeutic potential of these compounds against aggressive cancer types.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds, revealing their ability to modulate mood disorders effectively. This research supports further exploration into their use as therapeutic agents for anxiety and depression.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorobenzyl group play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Aromatic Substituents : The 4-fluorobenzyl group balances lipophilicity and electronic effects, favoring blood-brain barrier penetration and target engagement in neurological therapies. In contrast, pyridinyl or trifluoromethyl groups prioritize solubility or metabolic resistance .
- Amine vs. Hydroxyl: The primary amine in the target compound allows for covalent modifications (e.g., amide bond formation), whereas hydroxylated analogs may serve as hydrogen-bond donors in crystallography or prodrug design .
Regulatory and Commercial Status
- Transport : Many analogs lack UN numbers or specific transport guidelines, suggesting they are research-grade chemicals with restricted large-scale use .
- Commercial Availability : Suppliers like CymitQuimica and Combi-Blocks list structurally related Boc-protected piperidines, indicating niche demand in academic and industrial R&D .
Biological Activity
Tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group, an amino group, and a fluorobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 294.36 g/mol. The compound features a piperidine ring that is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The amino group facilitates binding to various biological targets, while the fluorobenzyl group enhances the compound's electronic properties, potentially improving its affinity for target sites. The exact mechanism can vary based on the specific biological context being studied.
Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders. Its structural characteristics allow it to modulate neurotransmitter systems effectively.
Receptor Binding Studies
Research indicates that this compound exhibits significant binding affinity for various receptors involved in pain modulation and inflammation. For instance, studies have shown that derivatives of this compound can inhibit soluble epoxide hydrolase (sEH), which plays a critical role in inflammatory processes .
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit certain enzymes linked to metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other piperidine derivatives. For example:
| Compound | Structural Differences | Potential Applications |
|---|---|---|
| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains an aminomethyl group instead of fluorobenzyl | Potential use in targeting different receptor types |
| tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | Features a bromophenyl group | May exhibit different pharmacokinetics and dynamics |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Boc Protection : Piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form tert-butyl piperidine-1-carboxylate .
Substituent Introduction : The 4-fluorobenzyl and amino groups are introduced via nucleophilic substitution or reductive amination. For example, alkylation with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base .
Deprotection (if needed) : Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, though retention of the Boc group is common for stability in downstream applications .
- Key Considerations : Optimize solvent polarity (THF vs. DMF) and reaction temperature (0°C to reflux) to minimize side reactions. Purification via silica gel chromatography is standard .
Q. How is the compound characterized for identity and purity in academic research?
- Methodological Answer :
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Respiratory protection (N95 mask), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation : Use fume hoods during synthesis or weighing to avoid aerosolization .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. benzoyl) impact biological activity?
- Methodological Answer :
- Steric Effects : The 4-fluorobenzyl group enhances lipophilicity and target binding compared to planar benzoyl derivatives, as seen in similar piperidine-based kinase inhibitors .
- Electron-Withdrawing Fluorine : Increases metabolic stability by reducing CYP450-mediated oxidation .
- Experimental Validation : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) between fluorobenzyl and benzoyl analogs. Use molecular docking to analyze binding pocket interactions .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Purity Variability : Re-test the compound using standardized HPLC (≥98% purity) to exclude impurities as confounding factors .
- Assay Conditions : Control variables like buffer pH (7.4 vs. 6.5), ATP concentration (1 mM vs. 10 µM), and incubation time .
- Structural Confirmation : Verify regiochemistry (4-amino vs. 3-amino substitution) via NOESY NMR to rule out isomer-driven discrepancies .
Q. What strategies improve reaction yields during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with toluene for alkylation to reduce side reactions (e.g., Hofmann elimination) .
- Catalysis : Use Pd/C or Raney Ni for reductive amination steps to achieve >90% yields .
- Process Monitoring : Employ in-situ FTIR to track Boc deprotection and adjust HCl stoichiometry dynamically .
Data Contradiction Analysis
- Case Study : A study reports IC₅₀ = 50 nM for kinase inhibition, while another finds IC₅₀ = 500 nM.
- Root Causes :
Purity Differences : The first study used 99% pure compound (via prep-HPLC), while the second used 95% material (crude synthesis) .
Assay Variability : Differences in ATP concentration (10 µM vs. 1 mM) alter competitive inhibition dynamics .
- Resolution : Re-test both batches under identical conditions with orthogonal assays (e.g., SPR vs. radiometric).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
